
N-(3-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (N-CP-DHTPA) is a novel synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Its unique structure and properties make it an attractive target for further research and development. N-CP-DHTPA has been used in a variety of applications, including as a drug-delivery system, an inhibitor of protein kinases, and a potential therapeutic agent for the treatment of cancer, among others.
Scientific Research Applications
Formation of Isomers
- Isomer Formation in Aminothiolans : A study by Bezmenova, Dul’nev, and Rybakova (1980) explored the formation of cis- and trans-isomers in aminothiolans. They examined the reaction of 2,3-dihydrothiophene-3-ol 1,1-dioxide with various amines, including aromatic amines, which relates to the structural components of N-(3-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (Bezmenova, Dul’nev, & Rybakova, 1980).
Reactivity in Molecular Complexes
- Reactivity in Dinitrothiophene Complexes : Efremova et al. (2004) investigated molecular complexes involving dinitrothiophene 1,1-dioxide and pyridine. Their findings on the reactivity of dinitrothiophene 1,1-dioxide, which shares structural similarities with this compound, can provide insights into its potential reactivity and applications (Efremova, Lapshina, Berkova, & Berestovitskaya, 2004).
Synthesis and Characterization
- Synthesis of Thiazole Derivatives : Nadaf et al. (2019) conducted a study on the synthesis and characterization of thiazole derivatives. This research is pertinent due to the structural relevance of thiazole compounds to this compound, providing insights into potential synthesis routes and characterizations (Nadaf et al., 2019).
New Condensation Reactions
- Condensation Reactions of Dihydrothiophene Dioxides : Ried, Bellinger, and Oremek (1980) explored new condensation reactions involving 4-Hydroxy-3-oxo-2,5-diphenyl-2,3-dihydrothiophene-1,1-dioxide. This study is relevant for understanding how similar compounds, such as this compound, might undergo condensation reactions (Ried, Bellinger, & Oremek, 1980).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
A compound with a similar structure, carbonyl cyanide m-chlorophenyl hydrazone (cccp), is known to act as a chemical inhibitor of oxidative phosphorylation . It is a nitrile, hydrazone, and protonophore, causing the gradual destruction of living cells and death of the organism . It causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain .
Biochemical Pathways
A study on the biodegradation of a similar compound, chlorpropham, revealed that it was degraded through its initial hydrolysis by a specific hydrolase enzyme to yield 3-chloroaniline (3-ca) as a major metabolic product .
Result of Action
Similar compounds like cccp have been shown to reduce the ability of atp synthase to function optimally, disrupting cellular energy production .
Action Environment
The action environment can significantly influence the compound’s action, efficacy, and stability. For instance, a study on the effect of a similar compound, chlorpropham, on germinating cotton seeds revealed that the herbicide was effective in checking sprouting and maintaining low reducing sugar levels throughout the storage period . This suggests that environmental factors such as temperature and humidity can influence the action of such compounds.
properties
IUPAC Name |
N-(3-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c11-8-2-1-3-9(6-8)12-10-4-5-15(13,14)7-10/h1-6,10,12H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUVUDMRBPYWNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2406722.png)
![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2406723.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2406726.png)
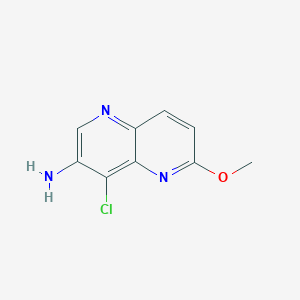
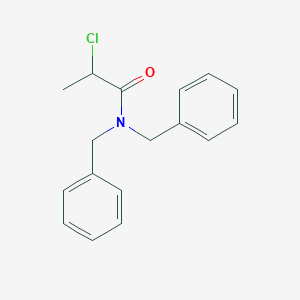
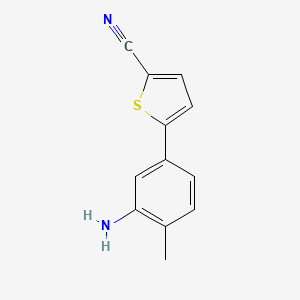
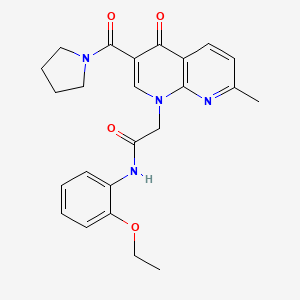
![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)
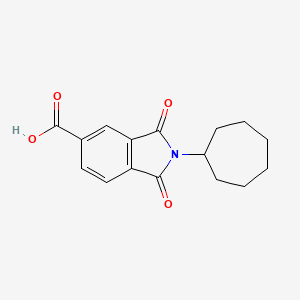
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B2406739.png)

![3,4-dimethyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2406742.png)
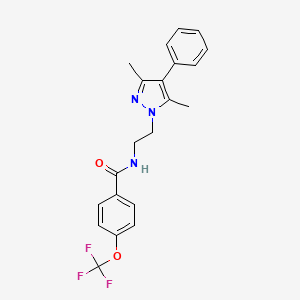
![2-(3-Methoxyphenyl)-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone](/img/structure/B2406745.png)